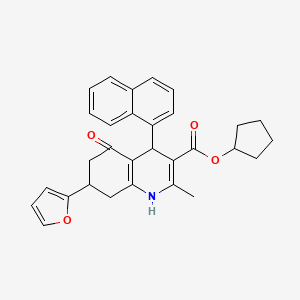![molecular formula C19H19N3O2S B4094045 N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4094045.png)
N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
概要
説明
N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a phenoxypropyl group and a phenylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.
-
Introduction of the Phenoxypropyl Group: : The phenoxypropyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiadiazole intermediate with 1-bromo-3-phenoxypropane in the presence of a base such as potassium carbonate.
-
Attachment of the Phenylacetamide Moiety: : The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to ring-opening or amine formation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated derivatives of the phenyl rings.
Reduction: Amine derivatives or ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the biological activity of thiadiazole derivatives.
Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
作用機序
The exact mechanism of action of N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The phenoxypropyl and phenylacetamide groups can enhance its binding affinity and specificity towards these targets, potentially modulating biological pathways involved in inflammation, cell proliferation, or microbial growth.
類似化合物との比較
Similar Compounds
- N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Uniqueness
N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the phenoxypropyl and phenylacetamide groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications compared to similar compounds.
特性
IUPAC Name |
N-[5-(1-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-16(24-15-11-7-4-8-12-15)18-21-22-19(25-18)20-17(23)13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKUIFPUZAVIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NN=C(S1)NC(=O)CC2=CC=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-fluoro-N-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4093964.png)
![1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-1,2,4-triazole](/img/structure/B4093966.png)
![1-[3-(3-Methyl-4-propan-2-ylphenoxy)propyl]-1,2,4-triazole](/img/structure/B4093976.png)
![phenyl 4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B4093981.png)

![phenyl 4-[({3-[(4-nitrophenyl)sulfonyl]propanoyl}oxy)methyl]benzoate](/img/structure/B4094003.png)
![1-[(2-chlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094006.png)
![N-[2-(4-benzylphenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094025.png)
![N-[5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094028.png)
![2-[2-(2-Chloro-4-methylphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4094037.png)
![3-ethoxy-N-[5-[(2-methylphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4094056.png)
![methyl 4-({[3-(4-methylphenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}methyl)benzoate](/img/structure/B4094062.png)
![2-[3-(4-Methoxyphenoxy)propylsulfanyl]-1,3-benzothiazole](/img/structure/B4094068.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B4094070.png)
